Speract TFA(76901-59-2(free base))
Description
Contextualization of Sperm-Activating Peptides (SAPs) in Marine Fertilization Biology
In the vast expanse of the marine environment, successful fertilization for many invertebrates relies on sophisticated chemical communication between sperm and egg. Sperm-activating peptides (SAPs) are a crucial class of molecules in this process, released by the egg's outer layer to guide and activate sperm from the same species. biosyn.com These peptides diffuse into the surrounding seawater, creating a chemical gradient that sperm can detect and follow. researchgate.net This process, known as chemotaxis, is essential for increasing the probability of a successful sperm-egg encounter in the open ocean. elifesciences.org The activity of SAPs is often observed in slightly acidic seawater (pH 6.2-6.8), where they restore suppressed sperm motility and respiration. biosyn.com This activation is linked to their ability to raise the intracellular pH of the sperm. biosyn.com
Discovery and Isolation of Speract (B549632) from Strongylocentrotus purpuratus Sea Urchin Eggs
Speract, a potent sperm-activating peptide, was first isolated and purified from the egg jelly of the sea urchin Strongylocentrotus purpuratus. bioscientifica.comresearchgate.net Its discovery was a significant milestone in understanding the molecular basis of fertilization. researchgate.net The isolation process involved collecting gametes from thousands of female sea urchins to obtain a small but pure sample of the peptide. researchgate.net Early studies demonstrated that speract could stimulate sperm respiration and motility at picomolar concentrations. bioscientifica.com The peptide was initially identified by its ability to transiently increase cyclic guanosine (B1672433) monophosphate (cGMP) levels in sperm. biosyn.com
Speract as a Decapeptide Regulator of Sperm Physiology
Speract is a decapeptide, meaning it is composed of a chain of ten amino acids. researchgate.netnih.gov Its primary structure is Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly. nih.gov This specific sequence is recognized by receptors on the sperm flagellum, initiating a cascade of physiological changes. bioscientifica.comnih.gov Beyond stimulating motility and respiration, speract influences a range of sperm functions, including ion fluxes (Na+ and Ca2+ influx, and K+ and H+ efflux) and increases in the intracellular concentrations of both cAMP and cGMP. bioscientifica.comnih.gov These multifaceted effects highlight speract's central role as a key regulator of sperm physiology, ensuring that the sperm is in an optimal state to locate and fertilize the egg. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C40H58F3N11O16 |
|---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H57N11O14.C2HF3O2/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58;3-2(4,5)1(6)7/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58);(H,6,7)/t22-,23-,24-,25-,33-;/m0./s1 |
InChI Key |
QKLJXMOWNKLXAZ-DISWKQRGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Architecture and Receptor Binding of Speract
Structural Attributes of the Speract (B549632) Decapeptide
Speract is a linear decapeptide, a short chain of ten amino acid residues. nih.gov Its primary structure, the specific sequence of these amino acids, is Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly. nih.goved.ac.uk This precise sequence is fundamental to its biological activity and recognition by its receptor.
To facilitate research, particularly in receptor binding and identification studies, chemically synthesized analogues of Speract have been developed. One crucial analogue is GGG[Y2]-speract, where the Phenylalanine (Phe) at the second position is replaced by Tyrosine (Tyr) and a Gly-Gly-Gly spacer is added at the N-terminus. nih.gov This modification allows for radioiodination, creating a traceable probe for experimental purposes, without compromising the peptide's biological activity or receptor binding characteristics. nih.gov
The molecular properties of the native Speract peptide are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly-OH |
| Molecular Formula | C38H57N11O14 |
| Molecular Weight | 891.92 g/mol |
| CAS Number (Free Base) | 76901-59-2 |
Table 1: Molecular Properties of Speract.
Speract Receptor Identification and Characterization
The biological effects of Speract are mediated through its interaction with a specific receptor protein located on the surface of the sperm cell. Extensive research has been dedicated to identifying and characterizing this key molecular component.
Biochemical Identification of the 77 kDa Speract Receptor Protein
The primary receptor for Speract in the sea urchin species Strongylocentrotus purpuratus has been identified as a protein with an estimated molecular mass of 77 kilodaltons (kDa). nih.gov This identification was achieved through chemical cross-linking experiments. nih.gov In these studies, a radioiodinated analogue of Speract, ¹²⁵I-GGG[Y2]-speract, was incubated with intact sperm cells. nih.gov The addition of a cross-linking agent, disuccinimidyl suberate, resulted in the formation of a stable covalent bond between the peptide and its receptor. nih.gov
When the sperm proteins were separated by size using gel electrophoresis, a single radiolabeled band appeared at the 77,000 dalton mark, confirming the molecular weight of the receptor. nih.gov The specificity of this interaction was demonstrated by the fact that the covalent coupling of the radiolabeled Speract analogue was prevented by the presence of unlabeled, biologically active Speract analogues, but not by inactive ones. nih.gov Further characterization revealed that the 77 kDa receptor is a glycoprotein, as it binds to wheat germ lectin-Sepharose and can be eluted with specific sugars like N-acetylglucosamine. nih.gov
Localization of Speract Receptor on Sperm Flagella
The specific location of the Speract receptor on the spermatozoon is critical to its function in regulating motility. Studies using advanced imaging techniques have pinpointed the receptor's location exclusively to the sperm flagellum, the tail-like structure responsible for propulsion. nih.gov
This localization was determined using a fluorescently labeled Speract analogue, FITC-GGG[Y2]-speract. nih.gov When this fluorescent probe was applied to intact sperm, digitally enhanced video fluorescence microscopy revealed that the fluorescence was concentrated on the flagella, not the sperm head. nih.gov Cross-linking experiments using the radiolabeled ¹²⁵I-GGG[Y2]-speract on purified sperm flagella and heads further corroborated these findings, showing the 77 kDa receptor to be present in the flagellar fraction. nih.gov This exclusive placement on the motile apparatus underscores the receptor's direct role in modulating sperm movement in response to the chemoattractant signal from the egg. nih.gov
Receptor Oligomerization and Multi-site Binding Hypotheses
The binding of Speract to its receptor does not appear to follow a simple one-to-one interaction model. Kinetic studies suggest a more complex mechanism, giving rise to hypotheses of receptor oligomerization or the existence of multiple binding sites with different affinities. Analysis of binding data using Scatchard and Hill plots has indicated the presence of positive cooperativity among high-affinity binding sites. ed.ac.uk Cooperative binding occurs when the binding of one ligand molecule to a receptor complex influences the affinity of subsequent ligand molecules for other binding sites on the same complex. ed.ac.uk
Research has identified at least two distinct classes of binding sites on sperm:
A high-affinity receptor with a dissociation constant (Kd) of approximately 3.4 nM.
A low-affinity receptor with a Kd of about 48 nM.
The existence of these different affinity states and the evidence for positive cooperativity strongly support a multi-site binding model. This could be achieved either by a single receptor protein having multiple binding domains or by the clustering of several 77 kDa receptor proteins into an oligomeric complex, where the binding of Speract to one unit induces conformational changes in adjacent units, enhancing their binding affinity.
Conformational Dynamics of the Speract Receptor and Intracellular pH Dependence
The binding of Speract to its extracellular domain initiates a cascade of intracellular events, a process that relies on conformational changes within the receptor protein. The Speract receptor is a membrane-spanning protein, identified as a guanylate cyclase, meaning it has an external ligand-binding region and an internal catalytic region. uniprot.org For the signal to be transmitted across the membrane, the receptor must change its shape upon Speract binding.
This conformational change activates a series of ion channel activities. A key event is the activation of K+ selective channels, which leads to a hyperpolarization of the sperm cell membrane (it becomes more negatively charged). nih.gov This hyperpolarization, in turn, is responsible for an increase in the sperm's intracellular pH (pHi), making the cytoplasm more alkaline. nih.gov This alkalinization is a critical step in the signaling pathway that modulates sperm motility. medchemexpress.com Interestingly, studies have shown that this Speract-induced flagellar pHi increase precedes and is independent of any influx of calcium ions (Ca²+).
The process is also dependent on the presence of internal guanosine (B1672433) triphosphate (GTP), which appears to be essential for coupling the receptor's activation to the subsequent membrane hyperpolarization. nih.gov This suggests a G-protein-like mechanism or a direct requirement for GTP by the receptor-enzyme complex to achieve its active conformation.
Ligand-Receptor Binding Kinetics and Affinity
The interaction between Speract and its receptor is characterized by high specificity and affinity. The strength of this binding is quantified by the dissociation constant (Kd), which represents the concentration of Speract required to occupy 50% of the available receptors at equilibrium. A lower Kd value indicates a higher affinity.
Different experimental approaches have provided a consistent picture of the high-affinity nature of this interaction.
| Parameter | Value | Experimental Context |
| Kd (High-Affinity) | ~3.4 nM | Scatchard analysis of binding data. |
| Kd (Low-Affinity) | ~48 nM | Scatchard analysis of binding data. |
| IC₅₀ | ~1 nM | Concentration of unlabeled GGG[Y2]-speract needed to reduce binding of its radiolabeled counterpart by 50%. nih.gov |
| IC₅₀ | ~20 nM | Competition binding studies using a fluorescent Speract analogue (FITC-GGG[Y2]-speract) and intact spermatozoa. nih.gov |
| EC₅₀ | ~50 pM | Concentration of FITC-GGG[Y2]-speract required to achieve half-maximal stimulation of sperm respiration. nih.gov |
Table 2: Binding Affinity and Potency of Speract and its Analogues.
The data show some variation, which is expected due to the different methodologies, analogues, and preparations used (e.g., intact sperm vs. isolated membranes). The picomolar concentration required for a biological response (EC₅₀ for respiration) highlights the extreme sensitivity of the sperm to the Speract signal, which is mediated by the high-affinity binding to its flagellar receptor.
Association and Dissociation Rate Constants of Speract-Receptor Interactions
The interaction between Speract and its receptor is a dynamic process governed by the rates at which the two molecules bind (association) and separate (dissociation). These kinetic parameters are crucial for a comprehensive understanding of the signaling initiation. The association rate constant (kₐ or kₒₙ) quantifies the speed at which a ligand and its receptor form a complex, typically expressed in units of M⁻¹s⁻¹. nih.govexcelleratebio.com Conversely, the dissociation rate constant (kₔ or kₒff) describes the stability of this complex, representing the fraction of complexes that decay per second (units of s⁻¹). nih.gov Together, these constants determine the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity (Kₔ = kₒff / kₒₙ). excelleratebio.com
Determining these kinetic parameters for unlabeled ligands like Speract is essential, as relying solely on equilibrium constants like Kᵢ or Kₔ does not provide a full picture of the interaction dynamics. nih.gov Methodologies such as surface plasmon resonance (SPR) and competition kinetic binding assays are commonly employed to measure these rates directly. nih.govresearchgate.net In a typical competition assay, a kinetically characterized labeled ligand is introduced simultaneously with an unlabeled competitor (like Speract). The resulting binding pattern of the labeled ligand over time is influenced by the kinetic parameters of the unlabeled competitor, allowing for the calculation of its association and dissociation rates. nih.gov
While the conceptual framework for determining these constants is well-established, specific, empirically determined association and dissociation rate constants for the interaction between Speract and its receptor on the sea urchin sperm flagella are not detailed in the available literature. The study of these rates would provide deeper insight into how quickly the signaling cascade is initiated upon Speract binding and how long the receptor remains activated before the ligand detaches.
Quantitative Analysis of Speract Binding Affinity (e.g., IC50 values)
The binding affinity of Speract to its receptor can be quantified using various parameters, among which the half-maximal inhibitory concentration (IC₅₀) is a common measure, particularly in competitive binding assays. The IC₅₀ value indicates the concentration of an unlabeled ligand (in this case, Speract or its analogs) required to displace 50% of a specifically bound labeled ligand from the receptor. nih.gov
Research on the sea urchin Strongylocentrotus purpuratus has provided quantitative data on the binding affinity of Speract and its synthetic analogs. In one study, a chemically synthesized analog, GGG[Y²]-speract, was used in competition binding assays with its radioiodinated form. The results showed that a concentration of approximately 1 nM of the unlabeled peptide was sufficient to reduce the binding of the radiolabeled version by 50%, establishing this as the IC₅₀ value. nih.gov
In another investigation, a fluorescent derivative, FITC-GGG[Y²]-speract, was synthesized to further probe the receptor interaction. Competition binding studies using this fluorescent peptide against native Speract and the GGG[Y²]-speract analog were conducted with intact spermatozoa. These experiments yielded IC₅₀ values of approximately 20 nM, which were reported to be indistinguishable between the native Speract and its analog in this assay format. nih.gov
These findings indicate a high-affinity interaction between Speract and its receptor, occurring at nanomolar concentrations. The slight variation in IC₅₀ values between studies can be attributed to differences in the experimental setup, including the specific analogs and detection methods used.
Interactive Table: Speract Binding Affinity Data
| Compound | Assay Type | Target | IC₅₀ Value | Source |
| GGG[Y²]-speract | Competitive Binding (Radiolabeled) | Speract Receptor | ~1 nM | nih.gov |
| Speract | Competitive Binding (Fluorescent) | Speract Receptor | ~20 nM | nih.gov |
| FITC-GGG[Y²]-speract | Competitive Binding (Fluorescent) | Speract Receptor | ~20 nM | nih.gov |
Intracellular Signal Transduction Cascade Initiated by Speract
Guanylate Cyclase Activation and Cyclic GMP Production
The binding of Speract (B549632) to its receptor on the sperm plasma membrane is the initial trigger for a rapid and significant increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.netresearchgate.netnih.gov This process is mediated by the activation of a membrane-bound guanylate cyclase (GC). nih.govresearchgate.netbioscientifica.comresearchgate.net
Activation of Membrane Guanylate Cyclase (GC) Upon Speract Binding
Upon binding of Speract to its specific receptor on the sea urchin sperm flagellum, a conformational change is induced in the receptor. bioscientifica.comcambridge.org This receptor is closely associated with, or is itself, a guanylate cyclase. nih.govnih.gov Evidence suggests that the Speract receptor is a 77 kDa protein. bioscientifica.comcambridge.org The binding event directly activates the catalytic activity of the guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. nih.govnih.govyoutube.com The activation of guanylate cyclase by Speract can be substantial, with reports of up to a 25-fold increase in enzyme activity. nih.gov Interestingly, the phosphorylation state of the guanylate cyclase appears to modulate the extent of its activation by Speract, with the phosphorylated form exhibiting a much higher stimulated activity. nih.gov
Subsequent Increase in Intracellular Cyclic GMP (cGMP) Levels
The activation of guanylate cyclase leads to a transient but significant elevation of intracellular cGMP levels. nih.govresearchgate.netnih.govnih.gov This increase in cGMP is a critical second messenger in the Speract signaling cascade. researchgate.netnih.gov The peak in cGMP concentration occurs rapidly, typically within 15 seconds of Speract stimulation. nih.gov The transient nature of the cGMP signal is due to the activity of phosphodiesterases, which degrade cGMP, and a feedback mechanism involving changes in intracellular pH that can lead to the inactivation of guanylate cyclase. nih.gov
Regulation of Ion Channels and Membrane Potential Dynamics
The surge in intracellular cGMP triggers a series of events that dramatically alter the sperm's membrane potential, primarily through the regulation of specific ion channels.
cGMP-Dependent K+ Channel (KCNG) Activation and Membrane Hyperpolarization
The elevated levels of cGMP directly activate a cGMP-dependent potassium (K+) channel, also known as KCNG. researchgate.netbioscientifica.comnih.govnih.govresearchgate.netnih.gov This activation leads to an efflux of K+ ions from the sperm cell, causing the plasma membrane to hyperpolarize, meaning the intracellular environment becomes more negatively charged. researchgate.netresearchgate.netnih.govnih.govnih.govnih.gov This hyperpolarization is a key event in the Speract signaling pathway. nih.govnih.gov The K+ channel activated by cGMP is selective for potassium ions over other cations like sodium. nih.govnih.govnih.gov The hyperpolarization is a sustained event promoted by very low concentrations of Speract. pnas.org
Table 1: Key Research Findings on Guanylate Cyclase Activation and cGMP Production
| Finding | Organism/System | Key Result | Reference(s) |
|---|---|---|---|
| Speract binding activates guanylate cyclase. | Lytechinus pictus, Arbacia punctulata | Up to 25-fold increase in guanylate cyclase activity. | nih.gov |
| cGMP levels peak within 15s of Speract stimulation. | Strongylocentrotus purpuratus | Rapid and transient increase in intracellular cGMP. | nih.gov |
| Speract receptor is a 77 kDa protein. | Strongylocentrotus purpuratus | Receptor is localized to the sperm flagellum. | bioscientifica.comcambridge.org |
| Guanylate cyclase activation is receptor-mediated. | Sea urchin sperm membranes | Speract receptor and guanylate cyclase are closely coupled. | nih.govnih.gov |
Role of Voltage-Gated Channels (High Voltage-Activated, HVA; Low Voltage-Activated, LVA) in Membrane Potential Shifts
Following the initial hyperpolarization, the sperm membrane potential undergoes further dynamic shifts. While the primary driver of the initial hyperpolarization is the cGMP-gated K+ channel, subsequent changes can involve voltage-gated channels. The hyperpolarization can remove the inactivation of voltage-gated Ca2+ channels, setting the stage for their subsequent opening and a resulting depolarization. researchgate.net Studies in swollen sea urchin sperm have indicated that depolarization triggered by nanomolar concentrations of Speract is dependent on Ca2+ channels. nih.gov The precise roles of specific high voltage-activated (HVA) and low voltage-activated (LVA) channels in the context of the Speract-induced cascade are complex and part of a broader regulatory network governing sperm excitability. youtube.comyoutube.com
Intracellular pH (pHi) Regulation via Na+/H+ Exchanger (NHE) Activation
The hyperpolarization of the sperm membrane potential plays a crucial role in regulating the intracellular pH (pHi). nih.govnih.govnih.govnih.gov This is achieved through the activation of a voltage-sensitive sodium-hydrogen exchanger (NHE). researchgate.netnih.govnih.govnih.gov The hyperpolarization activates the NHE, which in turn expels protons (H+) from the cell in exchange for sodium ions (Na+). researchgate.netnih.govnih.gov This process leads to an increase in the intracellular pH, a phenomenon known as alkalinization. nih.govnih.govmdpi.com This change in pHi is a critical downstream effect of the Speract signaling cascade and is essential for modulating sperm motility and preparing the sperm for fertilization. nih.govfrontiersin.orgnih.govyoutube.com
Table 2: Key Research Findings on Ion Channel Regulation and Membrane Potential
| Finding | Organism/System | Key Result | Reference(s) |
|---|---|---|---|
| cGMP activates a K+ channel leading to hyperpolarization. | Strongylocentrotus purpuratus | K+ efflux causes the membrane potential to become more negative. | researchgate.netbioscientifica.comresearchgate.netnih.govnih.govresearchgate.netnih.govnih.gov |
| Hyperpolarization activates a Na+/H+ exchanger. | Sea urchin sperm | Leads to an increase in intracellular pH. | researchgate.netnih.govnih.govnih.govnih.gov |
| Speract-induced depolarization is Ca2+ dependent. | Swollen sea urchin sperm | Implicates the involvement of Ca2+ channels in membrane potential shifts. | nih.gov |
| Hyperpolarization is a prerequisite for successful capacitation. | Human sperm | Prepares sperm for the acrosome reaction. | mdpi.com |
Activation of Soluble Adenylyl Cyclase (sAC) and Cyclic AMP (cAMP) Production
The binding of the chemoattractant peptide Speract to its receptor on the sperm flagellum initiates a signaling cascade that leads to the activation of soluble adenylyl cyclase (sAC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.govplos.orgresearchgate.net This process is a critical component of the signal transduction pathway that modulates sperm motility.
The activation of sAC is not a direct consequence of Speract binding to its receptor. Instead, it is downstream of initial events that include the activation of a receptor guanylate cyclase, leading to an increase in cyclic GMP (cGMP), and a subsequent hyperpolarization of the sperm membrane potential. plos.orgresearchgate.net This hyperpolarization is a key trigger for the activation of sAC. researchgate.net Additionally, changes in intracellular pH (pHi), specifically an increase, also play a role in activating sAC. plos.org
The cAMP produced by sAC is a pivotal second messenger in sperm physiology, involved in the regulation of various functions, including the initiation of capacitation and the modulation of motility. nih.govbiorxiv.org The localization of sAC is predominantly in the flagellum, which ensures that cAMP is generated in close proximity to the molecular machinery that controls flagellar movement. nih.gov
Research has shown that the inhibition of sAC can prevent the functions essential for fertilization, highlighting its crucial role. biorxiv.org The activation of sAC by bicarbonate is a well-established mechanism, and this, along with the signaling initiated by Speract, underscores the complexity of the regulatory pathways governing sperm function. nih.govbiorxiv.org
Cyclic Nucleotide-Gated Channel Modulation (Hyperpolarization-Activated and Cyclic Nucleotide-Gated, HCN; cAMP-Dependent Calcium Channel, cAMPCC)
Following the production of cAMP, the next step in the Speract signaling cascade involves the modulation of cyclic nucleotide-gated (CNG) channels. These channels are directly activated by cyclic nucleotides, such as cAMP and cGMP, and play a significant role in mediating ion fluxes across the sperm membrane. sigmaaldrich.comnih.gov
Two main types of CNG channels are pertinent to sperm physiology:
Hyperpolarization-activated and Cyclic Nucleotide-gated (HCN) channels: These channels are unique in that they are activated by membrane hyperpolarization and their activity is further modulated by the direct binding of cyclic nucleotides. sigmaaldrich.comnih.gov In the context of Speract signaling, the initial hyperpolarization of the sperm membrane, triggered by cGMP-mediated potassium efflux, activates HCN channels. researchgate.netresearchgate.net The subsequent increase in cAMP, produced by sAC, further enhances the activity of these channels, leading to an influx of sodium ions and subsequent membrane depolarization. researchgate.netresearchgate.net This interplay between hyperpolarization and cAMP levels is crucial for the oscillatory behavior of the sperm membrane potential. plos.org
cAMP-Dependent Calcium Channels (cAMPCC): The elevation of intracellular cAMP also leads to the opening of cAMP-dependent calcium channels, resulting in an influx of calcium ions ([Ca2+]i) into the sperm. nih.govresearchgate.net While the precise molecular identity of these channels is not fully elucidated, their activation is a critical step in linking the cAMP pathway to the calcium signaling that ultimately controls flagellar movement. nih.govresearchgate.net These channels are thought to be permeable to Ca2+ and their opening contributes to the increase in intracellular calcium concentration observed upon Speract stimulation. nih.gov
The distinct localization and properties of these channels along the sperm flagellum likely contribute to the generation of specific patterns of ion influx, which are essential for the precise control of sperm motility and chemotaxis. nih.govmdpi.com
Intracellular Calcium ([Ca2+]i) Dynamics and Signaling
The stimulation of sperm with Speract triggers complex and dynamic changes in the intracellular calcium concentration ([Ca2+]i), which are fundamental to the regulation of flagellar beating patterns and chemotactic responses. nih.govnih.govsemanticscholar.org
Characterization of Tonic and Phasic [Ca2+]i Responses to Speract Stimulation
Upon exposure to Speract, sperm exhibit two distinct types of [Ca2+]i responses: a tonic increase and a phasic oscillation. nih.govsemanticscholar.org
Tonic Response: This is characterized by a sustained, gradual increase in the baseline [Ca2+]i, which eventually reaches a plateau. nih.govsemanticscholar.org The magnitude of this tonic increase is dependent on the concentration of Speract, with higher concentrations leading to a greater elevation in [Ca2+]i. nih.gov This sustained increase is observed in both the head and the flagellum of the sperm. nih.govsemanticscholar.org
Phasic Response: Superimposed on the tonic increase are rapid, periodic fluctuations or oscillations in [Ca2+]i. nih.govsemanticscholar.org These phasic responses are more prominent in the flagellum. nih.govsemanticscholar.org The frequency of these oscillations is also dependent on the Speract concentration; higher concentrations result in more frequent [Ca2+]i spikes. nih.govnih.gov
These two components of the calcium response are essential for modulating different aspects of sperm behavior. The tonic increase may set a general level of activation, while the phasic oscillations are thought to be directly involved in generating the specific flagellar movements required for turning and chemotaxis. plos.org Both the tonic and phasic responses are dependent on the influx of extracellular calcium. nih.govsemanticscholar.org
Spatiotemporal Organization of Speract-Induced Calcium Signals in Sperm Flagella and Head
High-resolution imaging of single sperm has revealed a distinct spatiotemporal organization of the Speract-induced calcium signals. nih.gov The initial increase in [Ca2+]i is first detected in the sperm tail (flagellum) and then propagates towards the head. nih.govsemanticscholar.org
The periodic [Ca2+]i oscillations are primarily generated in the tail. nih.govnih.gov The calcium increases in the sperm head appear to lag behind those in the tail and are thought to be a result of the summation of the signal transduction events occurring in the flagellum. nih.govnih.gov There is an approximate 1-second delay between the peak [Ca2+]i in the flagellum and the tip of the head. nih.gov
This spatial separation of the initial signaling events suggests a model where a messenger, likely cAMP, is generated in the flagellum and then diffuses to the head to activate calcium channels located there. nih.gov This compartmentalization allows for a clear distinction between the machinery that generates the primary oscillatory signal in the tail and the subsequent response in the head. nih.govnih.gov
Mechanisms of [Ca2+]i Oscillation Generation and Regulation
The generation of [Ca2+]i oscillations in response to Speract is a complex process involving the interplay of various ion channels and second messengers. The initial cGMP-induced hyperpolarization and subsequent cAMP-mediated depolarization create an oscillatory pattern in the membrane potential, which in turn drives the rhythmic opening and closing of calcium channels. plos.orgresearchgate.net
The frequency and amplitude of these oscillations are tightly regulated. As mentioned, the concentration of Speract directly influences the frequency of the phasic fluctuations. nih.gov The process is also sensitive to membrane potential and can be modulated by various ion channel blockers. nih.govnih.gov For instance, treatment with 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor that potentiates the cGMP/cAMP signaling pathways, abolishes the [Ca2+]i fluctuations in the tail and leads to a delayed and sustained [Ca2+]i increase in the head, further supporting the model of a diffusible messenger from the tail. nih.govnih.gov
Recent models and experimental data suggest the involvement of a high voltage-activated Ca2+ channel in regulating the delay before the onset of these fluctuations and a voltage-dependent calcium-activated K+ channel in determining the period of the oscillations. nih.gov
Role of Na+/Ca2+ Exchanger (NCE) in Calcium Homeostasis
The sodium-calcium exchanger (NCX) plays a crucial role in maintaining calcium homeostasis in sperm. nih.govresearchgate.net This transporter protein is involved in extruding calcium from the cell, thereby helping to restore the low resting [Ca2+]i levels after a signaling event. nih.gov
In the context of Speract signaling, the NCX likely contributes to shaping the [Ca2+]i response. During the initial hyperpolarization phase, the activity of the NCX may be enhanced, promoting calcium efflux and helping to keep [Ca2+]i low. researchgate.net Conversely, during the depolarization phase, the exchanger might reverse its direction, contributing to calcium influx. researchgate.net
Inhibitors of the NCX have been shown to block human sperm motility and lead to an elevation of [Ca2+]i, demonstrating its importance in calcium regulation. nih.gov In some species, the activity of the NCX is downregulated during capacitation, which may be a mechanism to allow for the sustained calcium levels required for hyperactivated motility. nih.gov Therefore, the Na+/Ca2+ exchanger is a key component in the fine-tuning of the calcium signals that are critical for sperm function. nih.govresearchgate.net
Contribution of CatSper Channels to Speract-Mediated Calcium Influx
The intricate signaling cascade initiated by the binding of the chemoattractant peptide Speract to its receptor on the sea urchin sperm flagellum culminates in a precise and dynamic elevation of intracellular calcium concentration ([Ca²⁺]i). A central player in this critical event is the CatSper (cation channel of sperm) family of ion channels, which are indispensable for the calcium influx required for chemotaxis and ultimately, fertilization. oup.comnih.gov
The binding of Speract to its guanylate cyclase-linked receptor triggers a rapid synthesis of cyclic GMP (cGMP). researchgate.netresearchgate.net This increase in cGMP activates K⁺-selective channels (KCNG), leading to a transient hyperpolarization of the sperm plasma membrane. researchgate.netresearchgate.net This hyperpolarization is a key preparatory step that sets the stage for the subsequent influx of Ca²⁺. It removes the inactivation of voltage-gated channels, including CatSper, making them available for opening. researchgate.netresearchgate.net
Concurrently, the initial hyperpolarization activates a Na⁺/H⁺ exchanger (NHE), which leads to an increase in intracellular pH (pHi), a phenomenon known as intracellular alkalinization. researchgate.net CatSper channels are highly sensitive to and are potently activated by this increase in pHi. oup.comnih.gov In fact, intracellular alkalinization is considered a primary gating mechanism for CatSper channels in many species. nih.govnih.gov The combination of the hyperpolarization-induced removal of inactivation and the direct activation by increased pHi leads to the opening of CatSper channels.
Once activated, CatSper channels mediate a significant influx of Ca²⁺ from the surrounding seawater into the sperm flagellum. oup.com This influx is the direct source of the rising phase of the characteristic [Ca²⁺]i oscillations observed in response to Speract. oup.com Research has demonstrated that the Ca²⁺ entry occurs primarily in the principal piece of the sperm tail, where CatSper channels are densely localized. oup.comnih.gov This localized influx then initiates a "tail-to-head" wave of Ca²⁺ that propagates towards the sperm head, coordinating the flagellar beat pattern necessary for chemotactic steering. oup.comnih.govresearchgate.net
Table 1: Key Events in Speract-Induced CatSper Activation
| Step | Event | Primary Molecular Component(s) | Consequence |
| 1 | Speract Binding | Speract Receptor (Guanylate Cyclase) | cGMP Synthesis |
| 2 | K⁺ Channel Activation | cGMP-regulated K⁺ channel (KCNG) | Membrane Hyperpolarization |
| 3 | pH Regulation | Na⁺/H⁺ Exchanger (NHE) | Intracellular Alkalinization (pHi increase) |
| 4 | CatSper Gating | CatSper Channel | Removal of inactivation; Channel Opening |
| 5 | Calcium Influx | CatSper Channel | Increase in intracellular Ca²⁺ in the flagellum |
Table 2: Research Findings on CatSper Channel Function
| Finding | Experimental Model | Key Result | Reference |
| Tail-to-Head Ca²⁺ Propagation | Mouse Sperm | Ca²⁺ increase initiated by CatSper in the principal piece propagates to the head. | nih.gov |
| Requirement for ZP-Induced Ca²⁺ Rise | Mouse Sperm | CatSper channels, not CaV channels, are required for the [Ca²⁺]i increase induced by the zona pellucida (egg coat). | oup.com |
| Activation by Intracellular Alkalinization | Mouse, Human, and Horse Sperm | Increasing intracellular pH activates CatSper channels, leading to Ca²⁺ influx. | nih.gov |
| Progesterone Potentiation | Human Sperm | Progesterone, a potent activator of human CatSper, substantially enhances the channel's current. | nih.govresearchgate.net |
| Inhibition of Ca²⁺ Signals | Human Sperm | The CatSper inhibitors NNC 55-0396 and mibefradil (B1662139) block Ca²⁺ signals evoked by alkaline pH and progesterone. | nih.govresearchgate.net |
Physiological and Behavioral Outcomes of Speract Signaling in Spermatozoa
Modulation of Sperm Motility and Flagellar Beat Dynamics
Speract (B549632) is a potent modulator of sperm motility, initiating a cascade of events that alter the flagellar beat and swimming pattern. nih.govelifesciences.org Upon binding to its receptor on the sperm flagellum, speract triggers an increase in intracellular cyclic GMP (cGMP), which in turn leads to a hyperpolarization of the sperm membrane potential. researchgate.netresearchgate.net This change in membrane potential activates a series of downstream effectors, including adenylyl cyclase, which elevates intracellular cAMP levels. nih.gov
The subsequent signaling cascade results in a complex series of intracellular calcium ion ([Ca²⁺]i) fluctuations within the sperm tail. nih.govnih.gov These [Ca²⁺]i oscillations are not uniform; they arise as periodic waves in the tail, with changes in the head lagging behind. nih.govnih.gov The frequency of these oscillations is dependent on the concentration of speract. nih.gov These calcium signals are thought to directly influence the activity of dynein motor proteins within the flagellum, the molecular machinery responsible for generating the flagellar beat. elifesciences.orgnih.gov This modulation of dynein activity leads to changes in the asymmetry and curvature of the flagellar waveform, causing alterations in the sperm's swimming trajectory. elifesciences.orgnih.gov
Speract-Mediated Sperm Chemotaxis
Speract acts as a chemoattractant, guiding sperm towards the egg along a concentration gradient. elifesciences.orgnih.gov This process of chemotaxis is essential for successful fertilization in the vast and dilute marine environment where gametes are released. elifesciences.orgnih.gov
Species-Specific Chemoresponsiveness to Speract
The chemotactic response to speract exhibits species-specificity. For instance, the spermatozoa of Strongylocentrotus purpuratus and Lytechinus pictus both respond to speract, but with different sensitivities. elifesciences.orgnih.gov Research indicates that S. purpuratus spermatozoa require a steeper speract gradient to initiate a chemotactic response compared to L. pictus spermatozoa. elifesciences.orgnih.gov This difference in sensitivity is attributed to the density of speract receptors on the sperm surface. L. pictus sperm have a higher density of these receptors, making them more sensitive to lower concentrations and shallower gradients of speract. elifesciences.org
| Species | Chemoattractant | Receptor Density (receptors/cell) | Gradient Sensitivity |
| Strongylocentrotus purpuratus | Speract | ~2 x 10⁴ | Requires steeper gradient |
| Lytechinus pictus | Speract | ~6.3 x 10⁴ | Sensitive to shallower gradient |
| Arbacia punctulata | Resact | High | More sensitive than L. pictus or S. purpuratus |
This table summarizes the species-specific differences in chemoattractant receptor density and the resulting sensitivity to the chemoattractant gradient. elifesciences.org
Influence on Sperm Respiration and Mitochondrial Metabolism
Speract signaling has a profound impact on the energy metabolism of spermatozoa. Upon stimulation with speract, there is a notable increase in sperm respiration and mitochondrial activity. nih.govmedchemexpress.commedchemexpress.com Sea urchin sperm possess a single, large mitochondrion at the base of the flagellum, which is the primary site of ATP production through oxidative phosphorylation. nih.govnih.gov
The binding of speract to its receptor initiates a signaling cascade that leads to an increase in intracellular pH (pHi). nih.gov This alkalinization stimulates the activity of dynein ATPase, the enzyme that hydrolyzes ATP to power flagellar movement. nih.gov The increased demand for ATP, in turn, stimulates mitochondrial respiration to replenish the ATP supply. nih.gov Furthermore, speract has been shown to cause a depolarization of the mitochondrial membrane and an increase in NADH levels, indicating a direct modulation of mitochondrial function. nih.gov This enhancement of mitochondrial metabolism is crucial to sustain the increased motility and chemotactic behavior induced by speract. nih.gov
Speract's Role in Acrosome Reaction Modulation
The acrosome reaction is a crucial exocytotic event where the sperm releases enzymes that allow it to penetrate the egg's outer layers. While speract itself does not directly induce the acrosome reaction, it plays a significant modulatory role. nih.govnih.gov
Advanced Research Methodologies for Speract Investigations
Development and Application of Fluorescent Speract (B549632) Analogues and Probes
To visualize and quantify the interactions of speract with its receptor on sperm cells, researchers have developed and utilized fluorescently labeled analogues and probes. These tools have been instrumental in elucidating the localization and dynamics of the speract receptor.
Chemical Synthesis of Fluorescently Tagged Speract Analogues (e.g., FITC-GGG[Y2]-speract)
A significant breakthrough in studying the speract receptor was the chemical synthesis of fluorescently tagged speract analogues. nih.govresearchgate.net One such analogue is FITC-GGG[Y2]-speract, where fluorescein (B123965) isothiocyanate (FITC) is conjugated to an analogue of speract. nih.govresearchgate.net This fluorescent probe was synthesized and purified using techniques like size exclusion chromatography and reverse-phase high-performance liquid chromatography (HPLC). researchgate.net
Crucially, these fluorescent analogues were designed to retain the biological activity of the native speract molecule. Competition binding studies demonstrated that FITC-GGG[Y2]-speract had an IC50 value (approximately 20 nM) indistinguishable from that of native speract and its non-fluorescent precursor, GGG[Y2]-speract. researchgate.net Furthermore, it stimulated sperm respiration with a similar half-maximal effective concentration (EC50) of about 50 pM. researchgate.net Using digitally enhanced video imaging fluorescence microscopy, researchers were able to use FITC-GGG[Y2]-speract to localize the speract receptor exclusively to the flagella of intact sperm. nih.govresearchgate.net This finding was further supported by cross-linking experiments using a radiolabeled version of the analogue, ¹²⁵I-GGG[Y2]-speract, on purified sperm heads and flagella. nih.govresearchgate.net
The fluorescence of these labeled analogues can be quenched upon binding to the sperm receptor, a property that has been ingeniously used for real-time measurements of the kinetics of speract-receptor interactions, allowing for the determination of association (k_on) and dissociation (k_off) rate constants for the first time. nih.gov
Recombinant Expression of Fluorescent Protein-Fused Speract (FP-Speract)
Another powerful approach involves the recombinant expression of speract fused to fluorescent proteins (FPs). nih.govbiologists.com This technique offers an alternative to chemical synthesis and allows for the production of genetically encoded fluorescent probes. Researchers have successfully created fusion proteins of speract with various color variants of FPs, including enhanced cyan fluorescent protein (eCFP), a yellow fluorescent protein (mVenus), and a large Stokes shift yellow fluorescent protein (mAmetrine). nih.govbiologists.com
Despite the fluorescent tags being significantly larger than the speract peptide itself, these FP-speract fusion proteins have been shown to retain biological activity. nih.govbiologists.com For instance, competitive binding assays with mAmetrine-speract revealed a binding affinity to the receptor that was only moderately lower (7.6-fold) than that of unlabeled speract. nih.govbiologists.com Moreover, eCFP-speract was capable of inducing physiological responses in sperm, such as changes in membrane potential and increases in intracellular pH and Ca²⁺ concentrations, at levels comparable to native speract. nih.govbiologists.com The use of fluorescent proteins as fusion partners has been shown in other systems to enhance the stability and expression of the protein of interest. wur.nlnih.gov
Utilization of Fluorescence Resonance Energy Transfer (FRET) for Receptor Clustering and Interaction Analysis
Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the proximity of two fluorescent molecules on a nanometer scale, making it an ideal tool for studying molecular interactions within a cell. researchgate.netnih.gov In the context of speract research, FRET has been employed to investigate the organization of speract receptors on the sperm membrane. nih.govbiologists.com
By using eCFP-speract and mVenus-speract as a FRET pair, researchers observed a positive FRET signal when both were bound to sperm cells. nih.govbiologists.com This finding strongly suggests that speract receptors exist as clusters, at least as dimers or higher-order oligomers, on the sperm plasma membrane. nih.govbiologists.com An alternative, though less likely, explanation is that a single receptor protein possesses multiple binding sites for speract. nih.govbiologists.com This receptor clustering could play a role in the cooperative binding of speract to its receptor. nih.govbiologists.com
High-Resolution Imaging Techniques for Spatiotemporal Ion Dynamics in Single Spermatozoa
The signaling cascade initiated by speract involves complex changes in intracellular ion concentrations, particularly calcium (Ca²⁺). High-resolution imaging techniques have been pivotal in dissecting the spatiotemporal dynamics of these ion fluxes in single spermatozoa. nih.gov
By imaging individual sperm, it has been revealed that speract induces periodic oscillations in intracellular Ca²⁺ concentration ([Ca²⁺]i) that originate in the tail. nih.gov These Ca²⁺ increases in the head appear to be a result of the summation of signaling events from the tail and lag behind the tail signals. nih.gov The frequency of these oscillations is dependent on the concentration of speract. nih.gov Advanced microscopy techniques, including super-resolution microscopy, are increasingly being used to study the intricate molecular machinery of sperm, breaking the diffraction limit of light to provide unprecedented spatial information about molecules within the sperm tail. youtube.comnih.gov These methods have revealed that speract-induced Ca²⁺ fluctuations are sensitive to membrane potential and can be modulated by various ion channel blockers. nih.gov For example, the anion channel blocker niflumic acid was found to increase the amplitude and periodicity of these Ca²⁺ fluctuations. nih.gov
Synthetic Approaches for Speract and its Analogues (e.g., Trifluoroacetic Acid usage in purification)
The chemical synthesis of speract and its analogues is fundamental for a wide range of studies, from receptor binding assays to the development of fluorescent probes. Solid-phase peptide synthesis (SPPS) is a common method for producing these peptides. nih.gov In the process of SPPS and subsequent purification, trifluoroacetic acid (TFA) plays a crucial role. nih.govresearchgate.net
TFA is a strong acid that is widely used in organic synthesis as a solvent, catalyst, and reagent. researchgate.net In peptide synthesis, TFA is commonly used for the cleavage of the synthesized peptide from the solid support resin and for the removal of acid-labile protecting groups from the amino acid side chains. nih.gov The crude peptide is then often purified by reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is typically used as an ion-pairing agent in the mobile phase. This helps to improve the resolution and peak shape of the peptide during chromatography.
However, the use of TFA can sometimes lead to the unwanted trifluoroacetylation of the peptide, which can terminate the peptide chain. nih.gov This can occur through the formation of trifluoroacetoxymethyl groups on the resin support, which then react with the amino groups of the resin-bound peptide. nih.gov The choice of resin and careful control of the synthesis and cleavage conditions are therefore important to minimize this side reaction. nih.gov
Computational and Mathematical Modeling of Speract Signaling Networks
The complexity of the speract signaling network, with its numerous interacting components and feedback loops, has prompted the use of computational and mathematical modeling to gain a deeper understanding of its dynamics. plos.orgnih.govunl.ptresearchgate.net These models provide a framework for integrating experimental data and exploring hypotheses that are difficult to test experimentally. nih.govresearchgate.netnih.gov
Discrete dynamics models, where the elements of the signaling pathway are represented as nodes and their interactions as logical rules, have been successfully applied to the speract-activated Ca²⁺ signaling network. plos.orgnih.gov These models, based on the regulatory logic rather than detailed kinetics, can reproduce experimental observations and have led to new predictions. plos.orgnih.gov For example, a discrete model predicted the involvement of a high voltage-activated channel in regulating the delay of Ca²⁺ fluctuations, a prediction that was subsequently confirmed by experiments. plos.orgnih.gov
Discrete Dynamics Models and Logical Network Construction
To comprehend the complex, non-linear interactions within the Speract signaling pathway, researchers have developed discrete dynamics models. nih.govnih.gov These models represent the signaling cascade as a logical network where the components—such as enzymes, ion channels, and second messengers—are depicted as nodes. nih.govplos.org The state of each node (e.g., active/inactive or low/medium/high concentration) is updated at discrete time steps based on a set of logical rules that define its interactions with other nodes in the network. nih.gov
The construction of the Speract-activated signaling pathway (SASP) network model is based on extensive experimental data on the biochemistry of S. purpuratus spermatozoa. nih.govnih.gov The network begins with the binding of Speract to its receptor, a guanylate cyclase (GC), which triggers a cascade of events leading to oscillations in intracellular calcium concentration ([Ca²⁺]i). nih.gov
The logical network for Speract signaling is composed of nodes that can be binary (two states, e.g., ON/OFF) or ternary (three states, e.g., low/basal/high). plos.org Interactions between these nodes are represented by directed edges, indicating activation or inhibition. plos.org For instance, the binding of Speract activates its receptor, which in turn produces cyclic GMP (cGMP). nih.gov This cGMP then opens a cGMP-dependent K⁺ channel (KCNG), leading to membrane hyperpolarization. nih.gov
A key feature of these models is the analysis of their attractors. nih.gov An attractor is a stable state or a cycle of states that the system settles into over time. In the context of Speract signaling, these attractors represent the possible dynamic behaviors of the sperm cell. Models have shown that in the absence of Speract, the network settles into a point attractor representing a basal, resting state. nih.gov However, when Speract is "on," the network evolves towards cyclical attractors, which correspond to the experimentally observed oscillations in [Ca²⁺]i that are crucial for changes in sperm swimming behavior. nih.govnih.gov These models have successfully reproduced empirically determined features of the signaling pathway and have also generated new, testable predictions. nih.gov
| Node Type | Description | Examples in Speract Network |
| Binary | Represents components with two distinct states (e.g., on/off, active/inactive). | Speract, Guanylate Cyclase (GC), Phosphodiesterases (PDE), cGMP-dependent K⁺ channel (KCNG) plos.orgnih.gov |
| Ternary | Represents components with three states (e.g., low/basal/high, closed/open/inactive). | Membrane Potential (V), Intracellular Calcium ([Ca²⁺]i), High Voltage-Activated (HVA) Ca²⁺ channels, Low Voltage-Activated (LVA) Ca²⁺ channels plos.org |
In Silico Perturbation Analysis of Speract Signaling Pathways
In the study of the Speract pathway, in silico perturbations have been used to simulate the effect of blocking specific ion channels. nih.gov For example, by "knocking out" a node in the network (i.e., setting its state to permanently "off"), researchers can observe the impact on the [Ca²⁺]i oscillations. nih.gov One such study demonstrated that the elimination of the node for potassium permeability (dK) suppressed the oscillations, confirming its critical role in the signaling cascade. nih.gov
Furthermore, in silico analysis has been instrumental in dissecting the effects of multi-target drugs. nih.gov Niflumic acid, a drug known to affect several ion channels, has complex effects on sperm response to Speract. nih.govnih.gov Using the network model, researchers could simulate the blockage of different combinations of channels—such as hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels and Ca²⁺-dependent Cl⁻ channels (CaCC)—that are potential targets of niflumic acid. nih.gov By comparing the simulated outcomes (e.g., changes in [Ca²⁺]i mean, amplitude, and frequency) with experimental data, the model helped to elucidate the specific channel modifications responsible for the drug's observed effects. nih.gov This approach allows for a detailed dissection of pharmacological effects that would be difficult to achieve through purely experimental means. nih.gov
| Perturbation Type | Target Node/Process | Predicted Outcome | Significance |
| Node Deletion | Potassium Permeability (dK) | Suppression of [Ca²⁺]i oscillations. nih.gov | Confirms the essential role of potassium channels in generating the signaling rhythm. |
| Node Deletion | Speract | System reaches a basal state with no oscillations. nih.gov | Validates Speract's role as the primary trigger for the signaling cascade. |
| In Silico Blockade | T-type (LVA) Ca²⁺ channels | Alteration of signaling dynamics. nih.gov | Simulates the effect of specific channel blockers like nickel or nimodipine. |
| In Silico Blockade | HCN and CaCC channels | Changes in [Ca²⁺]i mean, amplitude, and periodicity. nih.gov | Helps to understand the multi-target effects of drugs like Niflumic acid. |
Pharmacological Interventions and Channel Blocker Studies in Speract Pathways
Pharmacological studies using specific ion channel blockers have been crucial for validating the components of the Speract signaling pathway identified through modeling and other experimental techniques. These interventions involve applying chemical agents that selectively inhibit or modify the function of specific channels, allowing researchers to observe the resulting impact on sperm physiology, particularly the Speract-induced [Ca²⁺]i fluctuations. nih.gov
Experimental evidence has shown that the [Ca²⁺]i oscillations triggered by Speract are sensitive to various channel blockers. nih.gov For example, the application of nickel, a known blocker of T-type (low voltage-activated, LVA) calcium channels, affects the signaling cascade. nih.govnih.gov Similarly, nimodipine, another calcium channel blocker, has been used to probe the involvement of LVA channels. nih.gov These findings support the inclusion and function of these specific channel types within the logical network model.
The nonsteroidal anti-inflammatory drug niflumic acid has been a particularly interesting pharmacological tool. It potentiates Speract-induced [Ca²⁺]i fluctuations, and its effects are thought to be due to its action on multiple targets, including anion channels. nih.govnih.gov Studies combining the use of niflumic acid with computational modeling have helped to untangle its complex mechanism of action. nih.gov
Conversely, agents that potentiate the cGMP/cAMP signaling pathways, such as the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX), have been shown to abolish the characteristic [Ca²⁺]i oscillations in the sperm tail. nih.gov This suggests a delicate balance and interplay between different second messenger systems in shaping the final spatio-temporal calcium signal. These pharmacological dissections are essential for confirming the identity and role of the molecular players in the Speract response.
| Pharmacological Agent | Classification | Target in Speract Pathway | Observed Effect |
| Nickel | Calcium Channel Blocker | T-type (LVA) Ca²⁺ channels nih.govnih.gov | Affects Speract-induced [Ca²⁺]i fluctuations. nih.govnih.gov |
| Nimodipine | Calcium Channel Blocker | T-type (LVA) Ca²⁺ channels nih.gov | Used to probe the role of LVA channels. nih.gov |
| Niflumic Acid | Anion Channel Blocker | Multiple targets including CaCC and HCN channels nih.govnih.gov | Potentiates Speract-induced [Ca²⁺]i fluctuations. nih.gov |
| 3-isobutyl-1-methylxanthine (IBMX) | Phosphodiesterase Inhibitor | cGMP/cAMP signaling pathways nih.gov | Abolishes [Ca²⁺]i oscillations in the sperm tail. nih.gov |
Comparative and Evolutionary Aspects of Speract Function
Conservation of Sperm-Activating Peptide Signaling Mechanisms Across Echinoderms
Despite the species-specific differences that contribute to reproductive isolation, the fundamental mechanisms of sperm-activating peptide (SAP) signaling are remarkably conserved across the phylum Echinodermata. This conservation underscores the fundamental importance of this signaling pathway for successful fertilization in these marine invertebrates.
A unifying principle in SAP signaling is the central role of cyclic GMP (cGMP) as a primary intracellular messenger. nih.gov In both sea urchins and starfish, the binding of a SAP to its receptor, a membrane-bound guanylyl cyclase, leads to a rapid and transient increase in the intracellular concentration of cGMP. nih.govnih.gov This initial step in the signaling cascade appears to be a common feature across different echinoderm groups.
Following the cGMP surge, the downstream events also show a degree of conservation. For instance, in the starfish Asterias amurensis, the SAP asterosap triggers a cGMP-stimulated increase in the intracellular Ca2+ concentration, a response also observed in sea urchins upon stimulation with their respective SAPs. nih.govnih.gov This suggests that the core signaling module of SAP receptor-guanylyl cyclase activation, cGMP production, and subsequent modulation of ion channels is an ancient and conserved mechanism within echinoderms.
The genes encoding the SAPs and their receptors also provide evidence for evolutionary conservation. While the amino acid sequences of SAPs like asterosap can show speciation, key residues, such as those involved in disulfide bonding and protease cleavage sites, are conserved. nih.gov Similarly, the extracellular domain of the SAP receptor exhibits a high degree of identity (86%) across different species of the sea star subfamily Asteriinae and even with a species from a different subfamily. nih.gov This high level of conservation in the receptor, particularly in its ligand-binding domain, is consistent with the purifying selection observed in the speract (B549632) receptor of the sea urchin genus Diadema, where several codon sites are under strong selective pressure to maintain their function. nih.gov
Furthermore, the broader signaling pathway involving downstream components also shows conservation. For example, the involvement of a soluble adenylyl cyclase (sAC) and protein kinase A (PKA) in regulating sperm motility, which is well-described in sea urchins, has also been identified in corals, suggesting a conserved pathway that predates the divergence of these groups. royalsocietypublishing.orgnsf.gov
Table 2: Conservation of Key Signaling Components in Echinoderms
| Signaling Component | Sea Urchins (e.g., S. purpuratus) | Starfish (e.g., A. amurensis) | Evidence of Conservation |
| Sperm-Activating Peptide | Speract bioscientifica.com | Asterosap nih.gov | Functional analogues with species-specific variations. nih.gov |
| Receptor | Membrane-bound guanylyl cyclase. bioscientifica.com | Membrane-bound guanylyl cyclase. nih.govnih.gov | High sequence identity in the extracellular domain. nih.gov |
| Primary Second Messenger | cGMP bioscientifica.comresearchgate.net | cGMP nih.gov | A unifying principle in sperm chemosensory transduction. nih.gov |
| Downstream Ion Flux | Ca2+ influx. bioscientifica.comresearchgate.net | Ca2+ increase. nih.gov | cGMP-stimulated Ca2+ signaling is a common feature. nih.gov |
Broader Implications of Speract Signaling in Gamete Interaction Biology
The study of speract and its signaling pathway in sea urchins has implications that extend far beyond the specifics of echinoderm fertilization. It provides a fundamental model for understanding the universal biological process of gamete interaction, particularly the chemical communication that occurs between sperm and egg. researchgate.netresearchgate.net
Speract signaling is a classic example of chemotaxis, the process by which a cell moves along a chemical gradient. wikipedia.org In the vastness of the ocean, the ability of sperm to find a conspecific egg is a significant challenge. The release of speract from the egg creates a chemical trail that sperm can follow, dramatically increasing the probability of successful fertilization. nih.gov This system of chemoattraction is not unique to sea urchins but is a widespread strategy in both marine invertebrates and vertebrates, including mammals. wikipedia.org Therefore, the molecular mechanisms elucidated in the speract system, such as the role of cGMP and Ca2+ oscillations in directing sperm motility, offer valuable insights into the conserved principles of sperm guidance across the animal kingdom. nih.govnih.gov
The signaling cascade initiated by speract also highlights the intricate regulation of sperm function. Upon release into seawater, sperm must transition from a quiescent state to one of active motility and readiness for fertilization. bioscientifica.com Speract acts as a key trigger in this activation process, modulating sperm respiration, motility, and ion fluxes. bioscientifica.combioone.org This demonstrates the importance of egg-derived factors in orchestrating the final stages of sperm maturation and function, a concept that is also relevant to internal fertilizers. For instance, in mammals, sperm undergo a process called capacitation within the female reproductive tract, which involves physiological changes necessary for fertilization. researchgate.net While the specific molecules differ, the underlying principle of the female environment providing cues to prepare sperm for fertilization is a shared theme.
Furthermore, the species-specificity observed in speract-receptor interactions provides a clear molecular example of a prezygotic reproductive isolation barrier. nih.govunite.it The evolution of these recognition systems is a key factor in the formation and maintenance of distinct species. nih.gov The study of how these molecules co-evolve, with the speract peptide and its receptor evolving in concert to maintain functional integrity, offers a window into the molecular arms races that can drive speciation. nih.gov
Compound and Terminology Table
| Name | Synonym(s) |
| Speract TFA | Speract trifluoroacetate |
| Speract | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly |
| Resact | N/A |
| Asterosap | N/A |
| cGMP | cyclic guanosine (B1672433) monophosphate |
| sAC | soluble adenylyl cyclase |
| PKA | protein kinase A |
| Ca2+ | Calcium ion |
| K+ | Potassium ion |
Future Directions in Speract Research
Elucidation of Remaining Uncharacterized Molecular Entities in the Speract (B549632) Signal Transduction Cascade
The speract signaling pathway is a complex network of molecular events initiated by the binding of speract to its receptor on the sperm flagellum. researchgate.netresearchgate.net This interaction triggers a cascade involving changes in ion concentrations, cyclic nucleotides, and membrane potential, ultimately modulating sperm motility. nih.govbioscientifica.comresearchgate.netnih.gov However, despite the identification of key players such as the speract receptor, guanylyl cyclase, and various ion channels, a complete roster of the molecular entities involved remains elusive. researchgate.netcambridge.orgresearchgate.netcambridge.orgnih.gov
Future research will undoubtedly focus on identifying and characterizing the yet-unknown components of this intricate signaling network. Proteomic analyses of sea urchin sperm have already begun to identify proteins that are phosphorylated in response to speract, suggesting the involvement of a wider array of kinases and phosphatases than currently appreciated. cambridge.org Furthermore, computational modeling of the speract signaling network has predicted the existence and functional necessity of certain uncharacterized channels and enzymes to explain the observed complex dynamics of intracellular calcium oscillations. researchgate.netresearchgate.net These in silico predictions provide a valuable roadmap for targeted experimental validation to uncover these missing molecular links. The characterization of these unknown players is essential for a complete understanding of how the speract signal is initiated, propagated, and terminated with such precision.
Integration of Multi-Omics Data for Systems-Level Understanding of Speract's Biological Roles
To move beyond a linear depiction of the speract signaling pathway and toward a holistic understanding of its impact on sperm physiology, the integration of multi-omics data is paramount. While much of the research has focused on the immediate chemotactic response, speract likely influences a broader range of cellular processes. nih.gov A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be crucial to unravel these wider biological roles. nih.govresearchgate.net
Integrated transcriptomic and proteomic studies, for example, can reveal how speract signaling may influence gene expression and protein abundance, providing insights into longer-term effects on sperm function and viability. frontiersin.orgnih.govmdpi.com Metabolomic analyses can shed light on how speract modulates sperm energy metabolism to fuel the energetic demands of increased motility. nih.gov By integrating these diverse datasets, researchers can construct comprehensive models of the molecular networks that are perturbed by speract. This will not only refine our understanding of chemotaxis but may also uncover novel functions of speract in processes such as capacitation and the acrosome reaction. Such an integrated approach has the potential to provide a more complete picture of the multifaceted role of this critical signaling molecule in the complex process of fertilization. uni-bayreuth.de
Advancements in High-Resolution Imaging and Electrophysiological Techniques for Spermatozoa
Directly observing the dynamic molecular events within a motile sperm cell presents significant technical challenges. However, recent and future advancements in high-resolution imaging and electrophysiological techniques are poised to provide unprecedented insights into the spatiotemporal dynamics of the speract signaling cascade.
High-resolution live-cell imaging techniques, such as fluorescence resonance energy transfer (FRET) and super-resolution microscopy, are enabling the visualization of protein-protein interactions and the localization of signaling molecules within the sperm flagellum with remarkable detail. nih.govnih.gov These methods can be employed to track the precise location and timing of key events, such as the activation of guanylyl cyclase and the opening of ion channels, in response to speract stimulation. nih.gov Furthermore, the development of novel fluorescent probes for ions and signaling molecules will allow for the simultaneous monitoring of multiple components of the cascade in real-time. nih.goveurekalert.org
The patch-clamp technique remains the gold standard for directly measuring the activity of ion channels. nih.govfrontiersin.org Applying this technique to the small and motile sperm cell is challenging, but ongoing refinements are making it more feasible to directly record the currents from speract-activated channels. researchgate.net Such direct electrophysiological characterization is crucial for understanding the precise gating mechanisms and ion selectivity of the channels that orchestrate the changes in membrane potential central to the speract response.
Interactive Table: Key Techniques in Speract Research
| Technique | Application in Speract Research | Key Insights |
|---|---|---|
| High-Resolution Live-Cell Imaging | Visualization of fluorescently labeled speract analogs and downstream signaling molecules. | Localization of the speract receptor to the flagellum; spatiotemporal dynamics of Ca2+ and pH changes. nih.govcambridge.org |
| Patch-Clamp Electrophysiology | Direct measurement of ion channel activity in response to speract. | Characterization of the properties of speract-activated K+ and Ca2+ channels. researchgate.netnih.gov |
| Computational Modeling | In silico reconstruction and simulation of the speract signaling network. | Prediction of uncharacterized components and understanding the logic of the signaling cascade. researchgate.netresearchgate.net |
| Multi-Omics (Proteomics, Metabolomics) | Identification of proteins and metabolites affected by speract stimulation. | Uncovering broader metabolic and regulatory roles of speract beyond chemotaxis. nih.govcambridge.org |
Potential for Bio-Inspired Design and Novel Compound Development Based on Speract Mechanisms
The highly specific and potent interaction between speract and its receptor presents exciting opportunities for bio-inspired design and the development of novel compounds for both therapeutic and technological applications. By understanding the molecular determinants of this interaction, it is possible to design synthetic molecules that can either mimic or inhibit the action of speract.
The development of synthetic speract analogs could have significant implications for assisted reproductive technologies (ART). nih.govnih.goveurekalert.orgresearchgate.net Peptides that can selectively attract and guide sperm could be used to improve sperm selection methods, potentially increasing the success rates of in vitro fertilization (IVF). nih.govmdpi.comnih.gov Microfluidic devices that create precise chemoattractant gradients are already being used to study sperm chemotaxis and could be adapted for clinical use with bio-inspired chemoattractants. nih.govrsc.orgacs.orgmdpi.comnih.gov
Conversely, the design of compounds that block the speract signaling pathway holds promise for the development of novel, non-hormonal contraceptives. uni-bayreuth.denih.govnih.gov Targeting sperm-specific components of the signaling cascade, such as the speract receptor or downstream enzymes like guanylyl cyclase, could lead to the creation of male contraceptives with high efficacy and minimal side effects. acs.org Computational peptide design and high-throughput screening of small molecule libraries are powerful tools that can be employed to identify and optimize such inhibitory compounds. frontiersin.orgyoutube.com
| Compound/Technology | Potential Application |
| Synthetic Speract Analogs | Improved sperm selection in Assisted Reproductive Technologies (ART). nih.gov |
| Microfluidic Devices with Chemoattractant Gradients | Enhanced in vitro fertilization (IVF) success rates. nih.govrsc.org |
| Speract Receptor Antagonists | Development of non-hormonal male contraceptives. nih.gov |
| Guanylyl Cyclase Inhibitors | Pharmacological modulation of sperm motility for contraceptive purposes. acs.org |
Q & A
Q. What is the primary mechanism by which Speract TFA modulates sperm motility and mitochondrial metabolism?
Speract TFA increases intracellular pH (pHi), which depolarizes sperm mitochondria and elevates NADH levels, enhancing ATP production for motility. This process is independent of external Ca²⁺ but tightly linked to pHi dynamics. To validate this, researchers can use pH-sensitive fluorescent dyes (e.g., BCECF-AM) combined with live-cell imaging to track real-time pHi changes in sperm suspensions .
Q. What standardized protocols are recommended for assessing Speract TFA's bioactivity in vitro?
- Sperm Motility Assays : Use computer-assisted sperm analysis (CASA) to quantify motility parameters (e.g., velocity, linearity) under controlled Speract TFA concentrations (typically 1–100 nM).
- Mitochondrial Metabolism : Measure NADH fluorescence intensity (excitation 340 nm, emission 460 nm) or oxygen consumption rates (OCR) using a Seahorse Extracellular Flux Analyzer .
Q. How does Speract TFA interact with its receptor, and what downstream signaling pathways are involved?
Speract binds to a guanylyl cyclase-coupled receptor on the sperm flagellum, triggering cGMP production. This activates protein kinase G (PKG), which modulates ion channels (e.g., K⁺ and H⁺) to regulate pHi. Researchers can inhibit PKG (e.g., using KT5823) or measure cGMP levels via ELISA to confirm pathway involvement .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported Ca²⁺-dependency of Speract TFA's effects?
Some studies report Ca²⁺-independent signaling , while others suggest indirect Ca²⁺ mobilization via pHi changes. To resolve this:
- Use Ca²⁺-free buffers with EGTA to chelate residual Ca²⁺.
- Employ intracellular Ca²⁺ indicators (e.g., Fluo-4 AM) to monitor [Ca²⁺]i dynamics during Speract TFA treatment.
- Compare results across species (e.g., Strongylocentrotus purpuratus vs. Arbacia punctulata), as Ca²⁺ responses may vary .
Q. What advanced techniques enable precise temporal resolution of Speract TFA-induced signaling events?
- Caged Speract Derivatives : Use UV-sensitive caged Speract (e.g., 2-nitrobenzyl-modified) to achieve millisecond-scale activation, allowing precise measurement of rapid pHi and [Ca²⁺]i changes via stopped-flow fluorimetry .
- Fast-Mixing Experiments : Combine rapid solution exchange systems (e.g., piezoelectric translators) with high-speed imaging to capture sub-second mitochondrial depolarization events .
Q. How can researchers model Speract TFA's chemotactic role in non-homologous species or experimental conditions?
While Speract acts as a chemoattractant in A. punctulata, it lacks this function in S. purpuratus. To study species-specific effects:
- Perform microfluidic chemotaxis assays with Speract TFA gradients.
- Compare transcriptomic data to identify receptor isoforms or signaling protein expression differences.
- Use computational models to simulate gradient sensing and motility patterns .
Q. What methodologies are recommended for analyzing Speract TFA's dose-response relationships in metabolic regulation?
- Dose-Response Curves : Titrate Speract TFA (0.1–1000 nM) and measure NADH levels or OCR. Fit data to a sigmoidal model (e.g., Hill equation) to determine EC₅₀ values.
- pH Clamping : Use ionophores (e.g., nigericin) to clamp pHi at specific values and assess Speract TFA's pH-dependent efficacy .
Data Analysis & Interpretation
Q. How should researchers address variability in sperm responsiveness to Speract TFA across experimental replicates?
- Normalize motility/metabolism data to baseline (untreated) controls.
- Use mixed-effects statistical models to account for biological variability (e.g., individual sperm donors, seasonal changes in gamete quality).
- Validate findings with orthogonal assays (e.g., parallel measurements of ATP and NADH) .
Q. What strategies can reconcile conflicting results on Speract TFA's role in fertilization success?
- Conduct in vitro fertilization (IVF) assays with Speract TFA pre-treated sperm and quantify fertilization rates via microscopy.
- Compare results under physiological vs. non-physiological pH/Ca²⁺ conditions to isolate contributing factors .
Experimental Best Practices
Q. How to ensure Speract TFA stability and bioactivity in long-term studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
